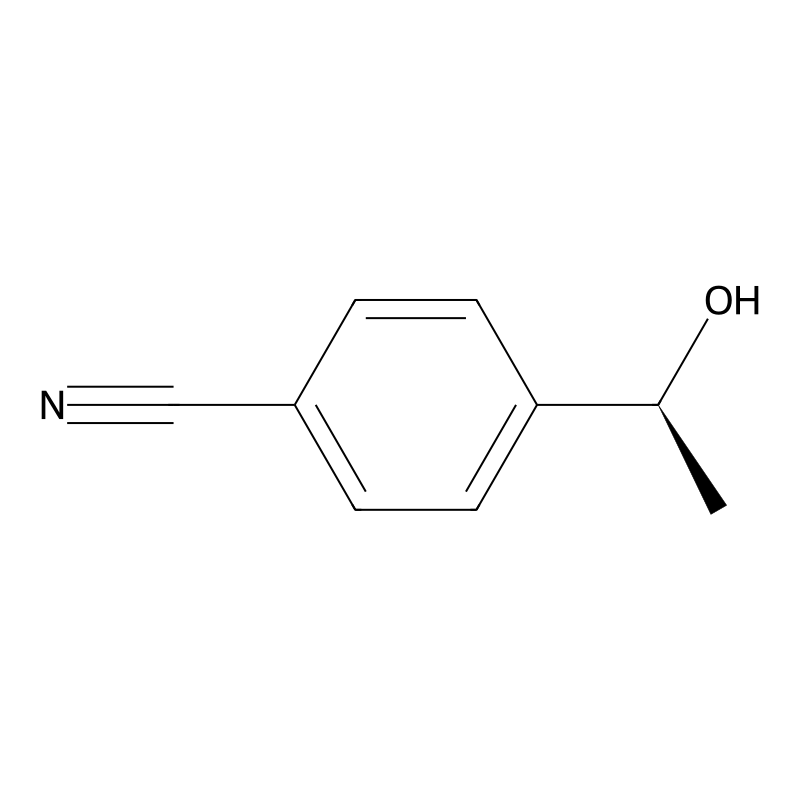(S)-1-(4-Cyanophenyl)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential as a Building Block for Drug Discovery:
The presence of the cyanophenyl group and the chiral hydroxyl moiety in (S)-1-(4-Cyanophenyl)ethanol makes it an attractive building block for the synthesis of pharmaceutically active compounds.
While no specific examples of its use in drug discovery are currently documented, similar structures have been explored in this context. For instance, research suggests that incorporating a cyanophenyl group into the structure of bioactive molecules can enhance their potency and selectivity []. Additionally, the chiral hydroxyl group can influence the pharmacokinetic properties of a drug, impacting its absorption, distribution, metabolism, and excretion [].
(S)-1-(4-Cyanophenyl)ethanol is a chiral alcohol with the molecular formula CHNO. This compound features a cyanophenyl group attached to an ethanol moiety, which contributes to its unique properties. The presence of the chiral center allows for enantioselectivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where chirality is crucial for biological activity and efficacy.
- Oxidation: The alcohol group can be oxidized to produce either the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The cyanophenyl group can be reduced to generate the corresponding amine, utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic conditions.
Common Products from Reactions- Oxidation: 4-Cyanophenyl ketone or 4-cyanobenzaldehyde.
- Reduction: 4-Aminophenyl ethanol.
- Substitution: Various substituted phenyl ethanol derivatives.
The synthesis of (S)-1-(4-Cyanophenyl)ethanol typically involves the enantioselective reduction of 4-cyanophenyl ketone. This can be achieved through several methods:
- Chiral Catalysis: Utilizing chiral catalysts or biocatalysts such as engineered ketoreductases to facilitate the reduction process with high enantioselectivity.
- Microbial Synthesis: In industrial settings, whole microbial cells or isolated enzymes are often employed to achieve desired enantioselectivity. Techniques such as enzyme immobilization and protein engineering are utilized to enhance efficiency and stability during large-scale production.
(S)-1-(4-Cyanophenyl)ethanol has a wide array of applications across various fields:
- Chemistry: Acts as a chiral building block for synthesizing complex organic molecules.
- Biology: Serves as a precursor for biologically active compounds.
- Medicine: Important in developing pharmaceuticals that require chiral purity.
- Industry: Used in producing fine chemicals and specialty materials.
Several compounds share structural similarities with (S)-1-(4-Cyanophenyl)ethanol. Here is a comparison highlighting its uniqueness:
| Compound Name | Chiral Center | Functional Groups | Unique Features |
|---|---|---|---|
| (R)-1-(4-Cyanophenyl)ethanol | Yes | Cyanophenyl, Hydroxyl | Enantiomer differing in spatial arrangement |
| 4-Cyanophenyl methanol | No | Cyanophenyl, Hydroxyl | Lacks chirality; simpler structure |
| 4-Cyanophenyl ethanol | No | Cyanophenyl, Hydroxyl | Similar structure but no chiral center |
| 4-Aminophenol | No | Amino, Hydroxyl | Different functional groups; lacks cyanophenyl moiety |
The uniqueness of (S)-1-(4-Cyanophenyl)ethanol lies in its chiral nature, which imparts specific enantioselective properties essential for synthesizing chiral pharmaceuticals and other biologically active molecules. Its ability to undergo various chemical transformations while maintaining chirality makes it a valuable compound in both research and industrial applications.
Structural Characteristics
(S)-1-(4-Cyanophenyl)ethanol (CAS: 101219-71-0) is characterized by a single chiral center with the S configuration at the carbon bearing the hydroxyl group. The compound contains a 4-cyanophenyl group and a hydroxyl group attached to the stereogenic carbon, along with a methyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 4-[(1S)-1-hydroxyethyl]benzonitrile |
| CAS Number | 101219-71-0 |
| Appearance | White solid |
| Chirality | Single stereocenter (S configuration) |
Spectroscopic and Structural Identifiers
The structure of (S)-1-(4-Cyanophenyl)ethanol can be uniquely identified through various structural descriptors:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 |
| InChIKey | XGAVOODMMBMCKV-ZETCQYMHSA-N |
| SMILES | CC@@Hc1ccc(cc1)C#N |
The presence of both a hydroxyl group and a cyano group in the structure provides multiple functional sites for derivatization, making this compound particularly versatile as a building block in organic synthesis.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








